3-Butyl-5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-Butyl-5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by its pyrazole ring structure, which is substituted with various functional groups including butyl, chloro, and carbaldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of hydrazine with a β-diketone in the presence of a chlorinating agent. The reaction conditions often require heating and the use of a solvent such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.
Substitution: The pyrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like ammonia (NH3) and various amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Butyl-5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-Butyl-5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-ol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound include its use as a potential inhibitor of certain enzymes or receptors. Its structural similarity to biologically active molecules allows it to interact with biological targets.
Medicine: In the medical field, this compound may be explored for its therapeutic potential. It could be used in the development of new drugs targeting specific diseases or conditions.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its unique properties make it suitable for various applications.
Mechanism of Action
The mechanism by which 3-Butyl-5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde
3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness: 3-Butyl-5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of both chloro groups and the butyl chain adds to its distinct chemical properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
3-butyl-5-chloro-1-(4-chlorophenyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O/c1-2-3-4-13-12(9-19)14(16)18(17-13)11-7-5-10(15)6-8-11/h5-9H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYZREHBKNOYJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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